molecular formula C19H20N2O3 B2655277 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide CAS No. 955671-85-9

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide

Cat. No. B2655277
CAS RN: 955671-85-9
M. Wt: 324.38
InChI Key: PECGDOLJFYHDKH-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide, also known as BI-6C9, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BI-6C9 is a small molecule inhibitor that targets the protein-protein interaction of the programmed death-ligand 1 (PD-L1) and the programmed death-1 (PD-1) receptor.

Scientific Research Applications

Anticancer Applications

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide, as part of the 1,2,3,4-tetrahydroisoquinoline family, has potential applications in anticancer research. Compounds in this family have demonstrated potent cytotoxic activities against various cancer cell lines. For example, 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline showed significant cytotoxicity against breast cancer cell lines, including Ishikawa, MCF-7, and MDA-MB-231, with IC50 values indicating strong inhibitory effects (Redda et al., 2010).

Stereochemical Studies

Stereochemical studies of compounds related to this compound have been conducted to understand their structural properties. For instance, research on the N-benzoyl derivatives of tetrahydroisoquinoline has provided insights into their structural formation and characteristics, which are crucial for their pharmaceutical applications (Bernáth et al., 1986).

Furoquinolines Synthesis

In the synthesis of various furoquinolines, derivatives of this compound have been explored. These derivatives have shown promising biological activities, such as anti-inflammatory and analgesic properties, making them of interest in medicinal chemistry research (Sharada et al., 1987).

Quaternary Oxovanadium(V) Complexes

Research on quaternary oxovanadium(V) complexes incorporating hydrazone ligands, related to the this compound structure, has been conducted. These studies contribute to understanding the solution chemistry and potential applications of these complexes in various chemical and pharmaceutical domains (Mondal et al., 2009).

Cyclization of Ethyl Cyanoacetate

The cyclization of ethyl cyanoacetate with salicylaldehyde, involving structures related to this compound, has been studied. This research is significant for the synthesis of various benz[f]isoquinolines, contributing to the development of new pharmaceutical compounds (Sakurai et al., 1970).

properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-13-18(22)20-17-8-7-14-9-10-21(12-16(14)11-17)19(23)15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECGDOLJFYHDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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